molecular formula C16H22N2O3 B2897466 N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide CAS No. 941889-04-9

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2897466
CAS No.: 941889-04-9
M. Wt: 290.363
InChI Key: NQQZWVALFMMPFV-UHFFFAOYSA-N
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Description

“N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide” is a small molecule . It is an experimental compound and its detailed background information is not available . The CAS number for this compound is 941889-04-9.

Scientific Research Applications

Protective Effect of Compounds on Toxicity

Studies on compounds like cyclophosphamide, an oxazaphosphorine nitrogen mustard alkylating drug, have shown that N-Acetylcysteine (NAC) can attenuate its induced cardiotoxicity by inhibiting oxidative and nitrosative stress, preserving the activity of antioxidant enzymes (Mansour, El kiki, & Hasan, 2015). This highlights the potential protective effects of certain compounds against drug-induced toxicity.

Novel Synthetic Methodologies

Research into the synthesis of complex molecules, including oxalamides, has been explored to develop new synthetic approaches. For instance, a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases innovative methodologies in creating oxalamide derivatives, which could have implications for the development of new therapeutic agents (Mamedov et al., 2016).

Receptor Interaction Profiles

Research on receptor interaction profiles of novel compounds, including those related to methoxyphenethyl structures, provides insights into their pharmacological properties. For example, the study of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) reveals their potent interaction with serotonergic receptors, indicating their hallucinogenic effects, similar to LSD (Rickli et al., 2015). Understanding these interactions is crucial for developing therapeutic agents targeting specific receptors.

Chemiluminescence-Guided Cancer Therapy

A novel approach using chemiexcited photosensitizers for precise diagnosis and treatment of tumors has been reported. The study describes nanoparticles that generate singlet oxygen in response to tumor-produced hydrogen peroxide, enabling tumor cell apoptosis and growth inhibition (Mao et al., 2017). This innovative therapy strategy demonstrates the potential of chemically activated compounds for targeted cancer treatment.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-9-5-2-6-12(14)10-11-17-15(19)16(20)18-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQZWVALFMMPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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